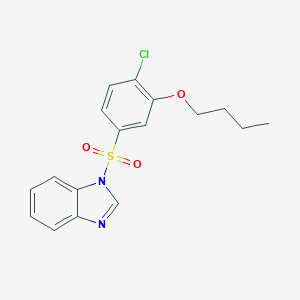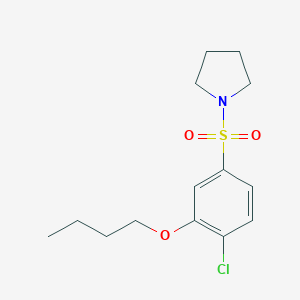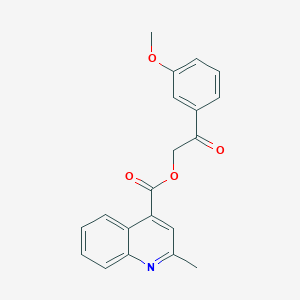
2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the 2-Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the 2-(3-Methoxyphenyl)-2-oxoethyl Group: This step involves the esterification of the quinoline carboxylic acid with 3-methoxyphenylacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of greener and more sustainable chemical processes such as microwave-assisted synthesis and solvent-free reactions .
化学反应分析
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
科学研究应用
2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Industrial Chemistry: It is used in the development of dyes, pigments, and agrochemicals.
Biological Research: The compound is investigated for its antimicrobial and anti-inflammatory properties.
作用机制
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Signal Transduction Pathways: The compound can modulate various signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-Phenylquinoline: Lacks the methoxy and oxoethyl groups, making it less potent in certain applications.
2-Methylquinoline-4-carboxylate: Similar structure but without the 3-methoxyphenyl group, leading to different chemical properties and applications.
3-Methoxyphenylacetic Acid: Contains the methoxyphenyl group but lacks the quinoline core, limiting its biological activity.
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate is unique due to its combination of the quinoline core with the 3-methoxyphenyl and 2-oxoethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
属性
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-13-10-17(16-8-3-4-9-18(16)21-13)20(23)25-12-19(22)14-6-5-7-15(11-14)24-2/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJKUIFAGLVSNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B497683.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497685.png)
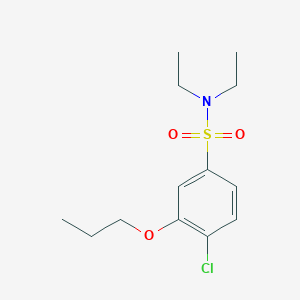
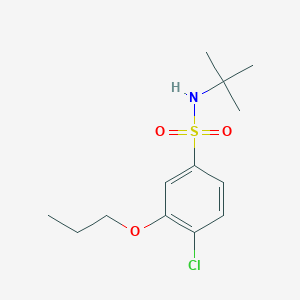
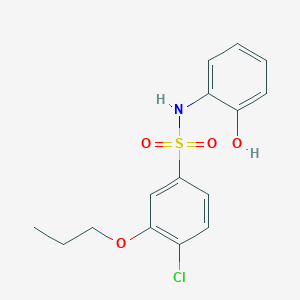
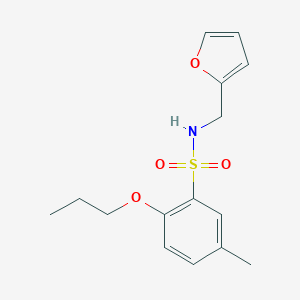
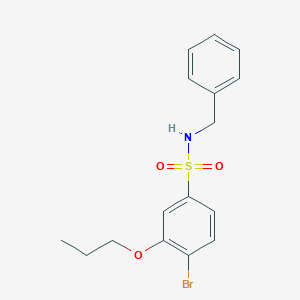
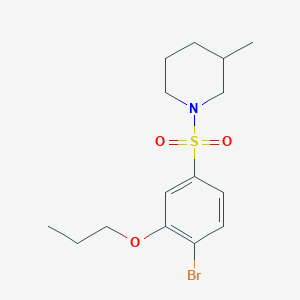
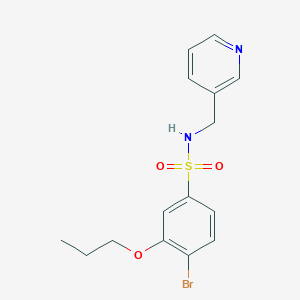

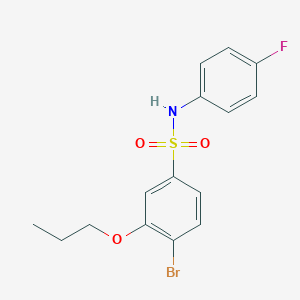
![Ethyl 4-[(4-bromo-3-propoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B497701.png)
